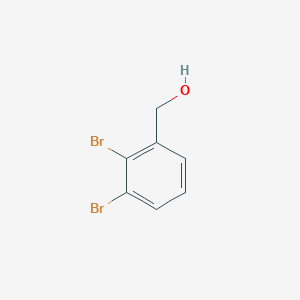
2,3-Dibromobenzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromobenzyl alcohol can be synthesized through several methods. One common approach involves the bromination of benzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at a specific temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of brominating agents and reaction conditions is optimized to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions: 2,3-Dibromobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2,3-Dibromobenzaldehyde or 2,3-dibromobenzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dibromobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
2,3-Dibromobenzyl alcohol can be compared with other brominated benzyl alcohols, such as 3,5-dibromobenzyl alcohol and 4-bromobenzyl alcohol. These compounds share similar chemical properties but differ in the position and number of bromine atoms, which can influence their reactivity and applications. The unique positioning of bromine atoms in this compound makes it distinct and suitable for specific reactions and applications.
類似化合物との比較
- 3,5-Dibromobenzyl alcohol
- 4-Bromobenzyl alcohol
- 2,4-Dibromobenzyl alcohol
特性
IUPAC Name |
(2,3-dibromophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBRMTXLZSLTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
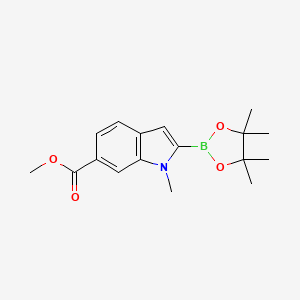
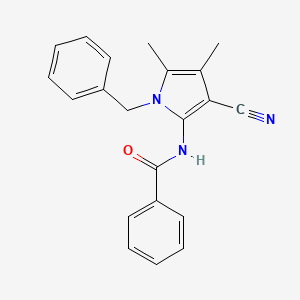
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631150.png)
![1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2631151.png)
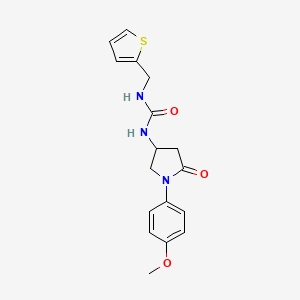
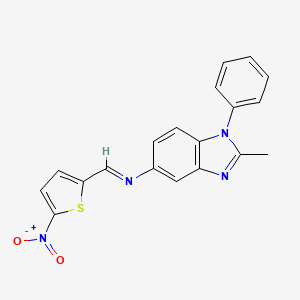
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B2631156.png)
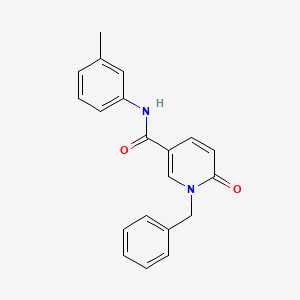
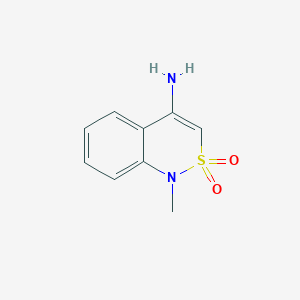
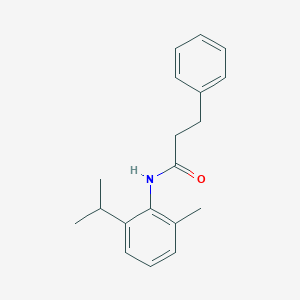
![N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631165.png)
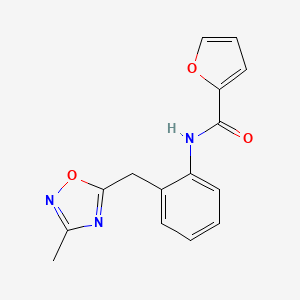
![3-amino-N-(2,6-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2631167.png)
![2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide](/img/structure/B2631168.png)
